molecular formula C11H10O4 B1604078 Ethyl 5-hydroxybenzofuran-2-carboxylate CAS No. 99370-68-0

Ethyl 5-hydroxybenzofuran-2-carboxylate

Cat. No.: B1604078
CAS No.: 99370-68-0
M. Wt: 206.19 g/mol
InChI Key: ZVEDQKMQNVPHKU-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxybenzofuran-2-carboxylate is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxybenzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group produces the desired compound .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction of nitro groups to amines is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines from nitro groups .

Scientific Research Applications

Ethyl 5-hydroxybenzofuran-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential anti-tumor, antibacterial, and anti-viral properties are of interest for drug development.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxybenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells. The compound’s antibacterial and anti-viral effects are likely due to its interference with microbial cell wall synthesis or viral replication processes .

Comparison with Similar Compounds

Ethyl 5-hydroxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group instead of a hydroxyl group.

    Benzofuran carbohydrazide: Known for its antimicrobial properties.

    Macrocyclic benzofuran compounds: Noted for their anti-hepatitis C virus activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEDQKMQNVPHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623630
Record name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99370-68-0
Record name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above prepared 5-methoxy-benzofuran-2-carboxylic acid ethyl ester (8.10 g, 36.8 mmol) was dissolved in 250 mL of CH2Cl2, cooled to 0° C., and treated with BBr3 (73.6 mL of 1M solution in CH2Cl2, 2 eq.). After 2 h, the reaction mixture was carefully poured onto crashed ice, twofold extracted with CH2Cl2, washed with brine, dried over magnesium sulfate, and evaporated to dryness. Ensuing flash chromatography (SiO2, hexane/AcOEt=8/2) delivered then 5.63 g of the title compound as off-white crystals.
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
73.6 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 5-methoxybenzofuran carboxylate (22.7 mmol) was dissolved in dichlormethane (20 ml) and a 1.0 M solution of boron tribromide methyl sulphide complex in dichloromethane (68.1 mmol) was added. The mixture was heated at reflux over night The solvent was evaporated under vacuo and the residue purified by flash chromatography to obtain ethyl 5-hydroxybenzofuran carboxylate as a white solid.
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68.1 mmol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of aluminum chloride (6.3 g, 47.7 mmol) and ethanethiol (4.5 g, 72.9 mmol) in dichloromethane (81 mL) at 0° C. was added ethyl 5-methoxybenzofuran-2-carboxylate (3.0 g, 13.6 mmol). After stirring for 16 h at room temperature, the mixture was poured into water, acidified with 3N HCl and extracted with dichloromethane (2x). The organic layers were combined, washed with brine, collected, dried (MgSO4), filtered and concentrated. The residue was purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a white solid (2.16 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.45 (m, 2H), 7.08 (m, 1H), 7.02 (m, 1H), 5.35 (s b, 1H), 4.44 (q, 2H), 1.42 (t, 3H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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